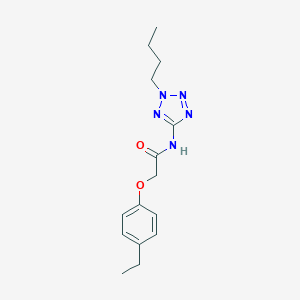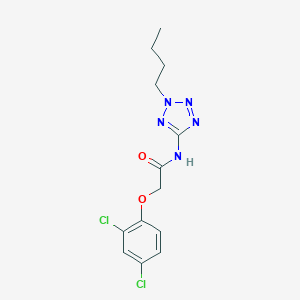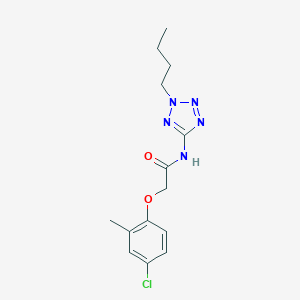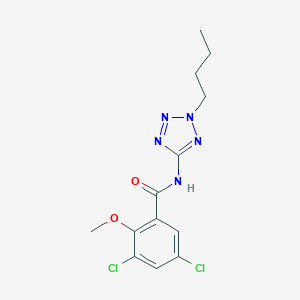![molecular formula C15H16N2O4 B244492 N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide, also known as MPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPF is a furan-based compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
The exact mechanism of action of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is not fully understood. However, it is believed that N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting the activity of COX enzymes, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to have significant biochemical and physiological effects. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has also been shown to reduce the expression of COX-2, which is an inducible form of COX enzyme that is upregulated during inflammation. In addition, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to reduce the activity of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has several advantages for lab experiments. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is a synthetic compound that can be easily synthesized and purified. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is also stable and can be stored for long periods of time. However, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has some limitations for lab experiments. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the research on N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide. First, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide. Second, studies are needed to investigate the safety and efficacy of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in humans. Third, studies are needed to investigate the potential therapeutic applications of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in other diseases such as cardiovascular diseases and neurodegenerative diseases. Fourth, studies are needed to investigate the potential combination therapies of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide with other drugs. Finally, studies are needed to investigate the potential side effects of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide and develop strategies to minimize them.
Conclusion:
In conclusion, N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide inhibits the activity of COX enzymes, reduces the production of prostaglandins, and reduces inflammation and pain. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has significant biochemical and physiological effects, and has several advantages for lab experiments. However, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide, investigate the safety and efficacy of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in humans, and investigate the potential therapeutic applications of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide in other diseases.
Métodos De Síntesis
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide can be synthesized by reacting 4-methoxy-3-nitroacetanilide with furfurylamine in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to obtain N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide. The purity of N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propiedades
Fórmula molecular |
C15H16N2O4 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-(propanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-14(18)17-11-9-10(6-7-12(11)20-2)16-15(19)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Clave InChI |
YJDGDYSIDVOGJL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244432.png)